![molecular formula C5H6F3N3 B1446588 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine CAS No. 1368300-02-0](/img/structure/B1446588.png)
1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine
Overview
Description
“1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom, and a methyl group (-CH3) attached to one of the nitrogen atoms in the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, with the trifluoromethyl and methyl groups adding steric bulk . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could make the compound somewhat polar . The presence of the nitrogen atoms in the imidazole ring could allow for hydrogen bonding .Scientific Research Applications
Synthesis of Neonicotinoid Analogues
This compound is utilized in the synthesis of neonicotinoid analogues, which are a class of potent insecticides . These analogues act on the insect nicotinic acetylcholine receptors and are used for crop protection and veterinary pest control. The trifluoromethyl group in the compound contributes to the insecticidal activity and mammalian safety of the analogues.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antifungal activity , suggesting that this compound may also target fungal organisms.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the fungal lanosterol 14α-demethylase , which is a crucial enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in fungi .
Result of Action
Based on the potential antifungal activity, it can be inferred that this compound may lead to the disruption of the fungal cell membrane and subsequent cell death .
properties
IUPAC Name |
3-methyl-2-(trifluoromethyl)imidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-3(9)2-10-4(11)5(6,7)8/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXAXCMBVCZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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